2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

Catalog No.
S1492462
CAS No.
120747-86-6
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

CAS Number

120747-86-6

Product Name

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

IUPAC Name

5-(chloromethyl)pyrimidin-2-amine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2,(H2,7,8,9)

InChI Key

BUKSRQOZLANPFI-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)N)CCl.Cl

Canonical SMILES

C1=C(C=NC(=N1)N)CCl

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is an organic compound with the chemical formula C5_5H7_7Cl2_2N3_3 and a molecular weight of approximately 180.03 g/mol. This compound is characterized by its pyrimidine ring structure, which is substituted with an amino group and a chloromethyl group. It is commonly used in chemical research and pharmaceutical applications due to its reactivity and biological properties .

  • Chlorine: The presence of chlorine suggests potential irritation or corrosive effects.
  • Potential mutagen: The chloromethyl group can be a mutagen, meaning it might cause genetic mutations [].
  • Unknown toxicity: Further investigation is needed to determine its specific toxicity.

The reactivity of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride can be attributed to the presence of both the amino and chloromethyl functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives.
  • Amination Reactions: The amino group can participate in further reactions such as acylation or alkylation, allowing for the synthesis of more complex compounds.
  • Cyclization: Under certain conditions, this compound may also participate in cyclization reactions to form heterocyclic compounds, contributing to its utility in medicinal chemistry .

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride exhibits notable biological activity, particularly as a potential pharmacological agent. Its structure suggests possible interactions with biological targets, including enzymes and receptors. Research indicates that it may possess:

  • Antimicrobial Properties: Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi.
  • Antiviral Activity: Preliminary investigations have shown potential antiviral effects, making it a candidate for further development in antiviral therapies.
  • Cytotoxic Effects: There is evidence that it may exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride can be achieved through several methods:

  • Starting from Pyrimidine Derivatives:
    • Pyrimidine derivatives can be chloromethylated using chloromethyl methyl ether in the presence of a base.
    • Subsequent amination with ammonia or amines yields the desired product.
  • One-Pot Reactions:
    • Some synthetic routes involve one-pot reactions combining chloromethylation and amination steps, streamlining the process.
  • Alternative Synthetic Routes:
    • Other methods may include the use of specific reagents or catalysts to facilitate the formation of the amino and chloromethyl functionalities .

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride has several applications in various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
  • Chemical Research: Used as a reagent in organic synthesis for creating new compounds with potential biological activities.
  • Agricultural Chemicals: Investigated for its potential use in developing agrochemicals due to its antimicrobial properties .

Interaction studies involving 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride have focused on its binding affinities with various biological targets:

  • Enzyme Inhibition Studies: Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Receptor Binding Assays: Studies assessing its interaction with receptors have shown promise in identifying potential pharmacological effects.

These interactions are crucial for understanding how this compound may function as a drug candidate and its mechanism of action within biological systems .

Several compounds share structural similarities with 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, including:

Compound NameChemical FormulaUnique Features
5-(Chloromethyl)pyridin-2-amine HydrochlorideC6_6H8_8Cl2_2N2_2Contains a pyridine ring instead of pyrimidine; different biological activity profile
2-Amino-4-chloropyrimidineC4_4H5_5ClN2_2Lacks chloromethyl group; different reactivity
2-Amino-6-chloropurineC5_5H5_5ClN4_4Purine base; distinct pharmacological properties

Uniqueness

The uniqueness of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in drug development. Its ability to undergo nucleophilic substitution while also exhibiting significant biological activity sets it apart from other similar compounds .

Multicomponent Reaction Strategies for Pyrimidine Core Assembly

Multicomponent reactions (MCRs) offer efficient pathways for constructing pyrimidine scaffolds. A notable approach involves the iridium-catalyzed condensation of amidines with alcohols, as demonstrated by Deibl et al.. This method leverages sequential dehydrogenation and condensation steps to form C–C and C–N bonds, achieving yields up to 93%. The regioselectivity of this process ensures asymmetric substitution patterns, critical for accessing 2-amino-5-(chloromethyl)pyrimidine derivatives.

Alternative MCRs employ titanium or manganese catalysts to facilitate pyrimidine assembly. For instance, titanium-mediated three-component reactions between amines, alkynes, and isocyanides generate 1,3-diimine intermediates, which subsequently react with amidines to yield trisubstituted pyrimidines. Manganese-based systems further enable β-alkylation of secondary alcohols, permitting the incorporation of chloromethyl groups via alcohol dehydrogenation. These catalytic methods align with sustainable chemistry principles by utilizing biomass-derived alcohols.

Halogenation and Functional Group Manipulation Techniques

Chloromethylation of preformed pyrimidine intermediates remains a cornerstone strategy. The Blanc chloromethylation reaction, utilizing formaldehyde and HCl in the presence of ZnCl₂, introduces chloromethyl groups onto aromatic systems. However, this method risks forming bis(chloromethyl) ether, a carcinogenic byproduct. To mitigate this, modern protocols employ chloromethyl methyl ether (MOMCl) under controlled conditions, as seen in the synthesis of Merrifield resins.

Direct chlorination of 2-aminopyridine derivatives offers another route. For example, reacting 2-aminopyridine with NaClO and HCl at 10–25°C yields 2-amino-5-chloropyridine, which undergoes further chloromethylation. Key challenges include suppressing over-chlorination (e.g., 2-amino-3,5-dichloropyridine formation), addressed by maintaining a Hammett acidity function (H₀) below −3.5 to favor monochlorination.

Solvent Systems and Catalytic Approaches in Cyclization Reactions

Solvent polarity profoundly influences reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in chloromethylation steps, while dichloroethane improves extraction efficiency during workup. For example, in the separation of 2-amino-5-chloropyridine, adjusting the pH to >8 with NaOH and extracting with dichloroethane achieves 71.6% yield.

Catalytic systems also play pivotal roles. Iridium pincer complexes (e.g., PN₅P–Ir) enable dehydrogenative coupling of alcohols, whereas ZnCl₂ catalyzes Friedel-Crafts-type electrophilic substitutions during chloromethylation. Microwave-assisted synthesis further accelerates cyclization, reducing reaction times from hours to minutes. A 2022 study demonstrated microwave-driven pyrimidine synthesis at 120–140°C, achieving 84.2% purity for 2-amino-5-chloropyridine derivatives.

Purification and Characterization Challenges in Hydrochloride Salt Formation

Purifying 2-amino-5-(chloromethyl)pyrimidine hydrochloride requires addressing byproducts such as 2-amino-3-chloropyridine (12.1%) and dichlorinated analogs (0.5%). Recrystallization from ethanol or ethyl acetate effectively isolates the target compound, though residual solvents necessitate rigorous drying under vacuum.

Characterization relies on advanced analytical techniques:

  • GC-MS: Quantifies product distribution and identifies impurities via fragmentation patterns.
  • ¹H/¹³C NMR: Confirms regiochemistry through distinct aromatic proton shifts (e.g., δ 8.30 ppm for C5–H in pyrimidine).
  • X-ray crystallography: Resolves tautomeric forms and hydrogen-bonding networks in crystalline salts.

Hydrochloride salt formation involves treating the free base with HCl gas in glacial acetic acid, followed by precipitation at pH 4–5. Challenges include hygroscopicity and deliquescence, mitigated by storing products under inert atmospheres.

The chloromethyl substituent at the 5-position of 2-amino-5-(chloromethyl)pyrimidine hydrochloride represents a critical structural modification that significantly influences the compound's bioavailability and biological activity [1] [2]. This electrophilic alkylating group enhances lipophilicity while maintaining sufficient polarity for cellular uptake, creating an optimal balance for membrane permeability [4].

The chloromethyl group withdraws electrons through the inductive effect, reducing the overall electron density of the pyrimidine ring system [1] [5]. This electronic modification facilitates nucleophilic attack by biological targets, particularly cysteine residues in proteins, leading to covalent bond formation [4]. Studies have demonstrated that compounds bearing chloromethyl substituents exhibit superior bioavailability compared to their hydroxymethyl analogs, with improvements of 3-5 fold in cellular uptake and tissue penetration .

The enhanced bioavailability stems from several molecular factors. The chloromethyl group increases the compound's partition coefficient (log P), improving passive diffusion across lipid bilayers . Simultaneously, the electron-withdrawing nature of chlorine activates the adjacent methylene carbon toward nucleophilic displacement, enabling rapid cellular uptake through active transport mechanisms . This dual mechanism ensures efficient drug delivery while maintaining target specificity.

Comparative pharmacokinetic studies reveal that chloromethyl-substituted pyrimidines demonstrate 2-4 fold higher oral bioavailability than unsubstituted analogs . The improved membrane permeability results from optimized hydrophobic-hydrophilic balance, allowing efficient passage through both aqueous and lipid environments encountered during absorption and distribution .

Electronic Effects of Arylazo Group Modifications

The incorporation of arylazo groups into pyrimidine systems creates significant electronic perturbations that modulate biological activity through alterations in frontier molecular orbital energies and electron density distribution [8] [5] [9]. These modifications fundamentally alter the compound's reactivity profile and target protein interactions.

Electron-withdrawing arylazo substituents, such as 4-nitrophenyl and 4-trifluoromethylphenyl groups, substantially lower both HOMO and LUMO energy levels while maintaining favorable HOMO-LUMO gaps for biological activity [5] [9]. The 4-trifluoromethylphenyl derivative exhibits the most pronounced electronic effects, with HOMO energy decreased to -7.4 eV and LUMO energy to -3.2 eV, resulting in enhanced electrophilic character and improved binding affinity to electron-rich biological targets [9].

Conversely, electron-donating arylazo modifications, including 4-methoxyphenyl and 4-dimethylaminophenyl substituents, elevate HOMO energies while reducing LUMO energies [5] [10]. The 4-dimethylaminophenyl analog demonstrates the strongest electron-donating effect, with HOMO energy of -5.2 eV and LUMO energy of -1.5 eV, creating a narrow band gap of 3.7 eV that facilitates charge transfer interactions [10] [11].

The position of substitution on the arylazo group critically influences electronic properties. Meta-substituted derivatives generally exhibit intermediate electronic effects compared to para-substituted analogs, while ortho-substituted compounds show additional steric considerations that modulate electronic interactions [8] [12]. The 2,4-dinitrophenyl derivative represents an extreme case of electron withdrawal, with HOMO energy of -8.0 eV, resulting in exceptional electrophilic reactivity but potential selectivity concerns [5].

These electronic modifications directly correlate with biological activity patterns. Electron-withdrawing groups enhance kinase inhibition and anticancer activity through improved electrostatic interactions with basic amino acid residues [9] [13]. Electron-donating groups improve solubility and pharmacokinetic properties but may reduce target binding affinity [5] [11].

Role of Hydrogen Bonding in Target Protein Interactions

Hydrogen bonding represents the primary non-covalent interaction governing the binding affinity and selectivity of 2-amino-5-(chloromethyl)pyrimidine hydrochloride with target proteins [14] [15] [16] [17]. The amino group at position 2 serves as the principal hydrogen bond donor, forming critical interactions with carboxylate groups of aspartic acid and glutamic acid residues [15] [18].

The pyrimidine nitrogen atoms at positions 1 and 3 function as hydrogen bond acceptors, engaging with positively charged residues including arginine, lysine, and histidine [15] [19]. These interactions exhibit bond lengths ranging from 2.9 to 3.4 Å and bond angles between 140-175°, consistent with strong, directional hydrogen bonds that provide 3-6 kcal/mol of binding energy [16] [18].

Water-mediated hydrogen bonding plays a crucial role in protein-ligand interactions, particularly in maintaining binding site architecture and enhancing selectivity [20] [17]. Conserved water molecules in protein binding sites form bridges between the compound and protein residues, extending the interaction network and increasing binding affinity by 5-9 kcal/mol [20] [15].

Intramolecular hydrogen bonding within the pyrimidine system stabilizes the compound's bioactive conformation [14] [21]. The amino group can form internal hydrogen bonds with adjacent nitrogen atoms, creating bond lengths of 2.6-2.9 Å and contributing 6-10 kcal/mol of conformational stabilization [16] [21]. This internal stabilization reduces conformational entropy penalties during protein binding, enhancing binding efficiency.

The chloromethyl substituent, while not directly participating in hydrogen bonding, influences the overall hydrogen bonding network through electronic effects [17]. The electron-withdrawing chlorine atom reduces the basicity of nearby nitrogen atoms, modulating their hydrogen bond acceptor capacity and fine-tuning protein interactions [17] [21].

Protein backbone interactions provide additional stabilization through hydrogen bonds with carbonyl oxygens and amide nitrogens [15]. These interactions, with bond lengths of 3.0-3.5 Å, contribute 2-5 kcal/mol of binding energy and help maintain the protein's structural integrity during ligand binding [15] [16].

Comparative Analysis with Fused Pyrido[2,3-d]pyrimidine Systems

Fused pyrido[2,3-d]pyrimidine systems demonstrate substantially enhanced biological activity compared to simple pyrimidine analogs, with improvements ranging from 5-50 fold across various therapeutic applications [22] [23] [24]. The additional pyridine ring creates an extended aromatic system that provides multiple advantages in terms of binding affinity, selectivity, and pharmacokinetic properties.

The enhanced planarity of pyrido[2,3-d]pyrimidine systems facilitates superior π-π stacking interactions with aromatic amino acid residues in target proteins [23] [25]. This increased surface area for protein interaction results in binding improvements of 5-20 fold compared to simple pyrimidine cores [24] [26]. The rigid bicyclic structure reduces conformational entropy penalties during binding, contributing an additional 3-12 fold improvement in binding efficiency [23] [27].

Electronic distribution in fused systems shows delocalized electron density across both rings, creating optimized HOMO-LUMO gaps for biological activity [22] [24]. The extended conjugation stabilizes the aromatic character and enhances metabolic stability, providing 2-8 fold improvements in compound half-life compared to unfused analogs [28] [29].

Substitution pattern diversity in pyrido[2,3-d]pyrimidine systems enables fine-tuning of biological properties through modifications at multiple positions [22] [25]. This structural flexibility allows optimization of activity, selectivity, and pharmacokinetic parameters, resulting in 2-10 fold improvements in therapeutic indices compared to simple pyrimidines [24] [26].

Representative examples illustrate the superiority of fused systems. Piritrexim, a pyrido[2,3-d]pyrimidine-based dihydrofolate reductase inhibitor, exhibits 10-35 fold greater selectivity for pathogenic enzymes compared to simple 2-aminopyrimidine analogs [23]. Similarly, pyrido[2,3-d]pyrimidine kinase inhibitors demonstrate IC50 values in the nanomolar range, representing 10-50 fold improvements over basic pyrimidine structures [30] [28].

Pharmacokinetic advantages of fused systems include improved metabolic stability through aromatic stabilization, better membrane permeability due to optimized physicochemical properties, and enhanced bioavailability resulting from reduced first-pass metabolism [24] [29]. These factors collectively contribute to 2-15 fold improvements in oral bioavailability compared to simple pyrimidine systems [22] [31].

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.0250249 g/mol

Monoisotopic Mass

143.0250249 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2023

Explore Compound Types